Cas no 869852-08-4 (3-Methoxy-6-(pyridin-4-yl)pyridazine)
3-Methoxy-6-(pyridin-4-yl)pyridazine Chemical and Physical Properties
Names and Identifiers
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- 3-Methoxy-6-(pyridin-4-yl)pyridazine
- 3-methoxy-6-pyridin-4-ylpyridazine
- 869852-08-4
- J-512776
- SCHEMBL1750160
- LYYUNCIPGYPZIY-UHFFFAOYSA-N
- 3-methoxy-6-pyridin-4-yl-pyridazine
- DTXSID40630547
- DB-294430
-
- Inchi: 1S/C10H9N3O/c1-14-10-3-2-9(12-13-10)8-4-6-11-7-5-8/h2-7H,1H3
- InChI Key: LYYUNCIPGYPZIY-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=C(C2C=CN=CC=2)N=N1
Computed Properties
- Exact Mass: 187.074561919g/mol
- Monoisotopic Mass: 187.074561919g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 47.9Ų
3-Methoxy-6-(pyridin-4-yl)pyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029186410-1g |
3-Methoxy-6-(pyridin-4-yl)pyridazine |
869852-08-4 | 95% | 1g |
$587.52 | 2023-08-31 | |
| Chemenu | CM164507-1g |
3-methoxy-6-(pyridin-4-yl)pyridazine |
869852-08-4 | 95% | 1g |
$632 | 2021-08-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1744655-1g |
3-Methoxy-6-(pyridin-4-yl)pyridazine |
869852-08-4 | 98% | 1g |
¥4527.00 | 2024-04-27 | |
| Chemenu | CM164507-1g |
3-methoxy-6-(pyridin-4-yl)pyridazine |
869852-08-4 | 95% | 1g |
$*** | 2023-05-29 |
3-Methoxy-6-(pyridin-4-yl)pyridazine Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 3-Methoxy-6-(pyridin-4-yl)pyridazine
Recent Advances in the Study of 3-Methoxy-6-(pyridin-4-yl)pyridazine (CAS: 869852-08-4): A Promising Scaffold in Medicinal Chemistry
The compound 3-Methoxy-6-(pyridin-4-yl)pyridazine (CAS: 869852-08-4) has recently emerged as a significant scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. This heterocyclic compound, featuring a pyridazine core substituted with a methoxy group and a pyridinyl moiety, has garnered attention due to its versatile pharmacological properties. Recent studies have explored its potential as a kinase inhibitor, with promising applications in oncology and inflammatory diseases. The unique structural features of this compound enable it to interact with various biological targets, making it a valuable candidate for drug discovery.
One of the key areas of research involving 3-Methoxy-6-(pyridin-4-yl)pyridazine is its role in modulating protein kinases, which are critical regulators of cellular signaling pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are often dysregulated in cancers, and their inhibition can lead to cell cycle arrest and apoptosis. The study highlighted the compound's ability to bind selectively to the ATP-binding site of CDKs, with IC50 values in the nanomolar range, suggesting its potential as a lead compound for anticancer drug development.
In addition to its kinase inhibitory properties, 3-Methoxy-6-(pyridin-4-yl)pyridazine has also been investigated for its anti-inflammatory effects. A recent preprint on bioRxiv reported that this compound can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The mechanism appears to involve the inhibition of NF-κB signaling, a pathway central to inflammatory responses. These findings open new avenues for the development of anti-inflammatory drugs targeting chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.
The synthetic accessibility of 3-Methoxy-6-(pyridin-4-yl)pyridazine further enhances its appeal as a medicinal chemistry scaffold. A 2022 paper in Organic Letters detailed a scalable and efficient synthetic route to this compound, starting from commercially available pyridazine derivatives. The methodology employs palladium-catalyzed cross-coupling reactions, which offer high yields and excellent regioselectivity. This synthetic approach facilitates the rapid generation of analogs for structure-activity relationship (SAR) studies, accelerating the optimization of pharmacological properties.
Despite these promising developments, challenges remain in the clinical translation of 3-Methoxy-6-(pyridin-4-yl)pyridazine-based therapeutics. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability and requires further optimization to improve its metabolic stability. Recent efforts have focused on prodrug strategies and formulation technologies to enhance its drug-like properties. Additionally, ongoing toxicology studies aim to evaluate its safety profile, which will be critical for advancing it into preclinical trials.
In conclusion, 3-Methoxy-6-(pyridin-4-yl)pyridazine (CAS: 869852-08-4) represents a versatile and pharmacologically active scaffold with significant potential in drug discovery. Its dual role as a kinase inhibitor and anti-inflammatory agent underscores its broad applicability in treating complex diseases. Future research should focus on addressing its pharmacokinetic limitations and expanding its therapeutic indications through targeted drug design and combination therapies.
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